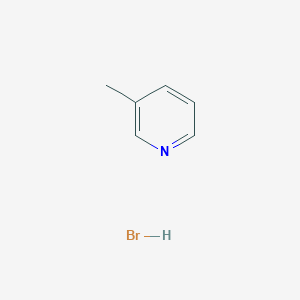
3-Methylpyridine--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .
Industrial Production Methods
For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Hydrogen Bromide: Used for the formation of hydrobromide salts.
Major Products
3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.
Various Derivatives: Formed through substitution, oxidation, and reduction reactions.
Aplicaciones Científicas De Investigación
3-Methylpyridine–hydrogen bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.
4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.
2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.
Uniqueness
3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .
Propiedades
Número CAS |
75190-96-4 |
|---|---|
Fórmula molecular |
C6H8BrN |
Peso molecular |
174.04 g/mol |
Nombre IUPAC |
3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
Clave InChI |
SAQQWUTWJKAABW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
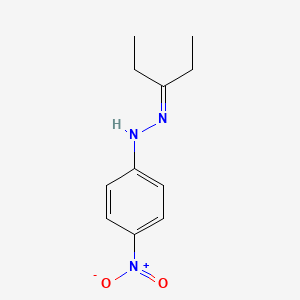
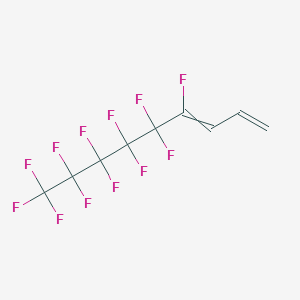
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
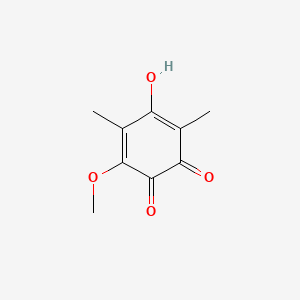

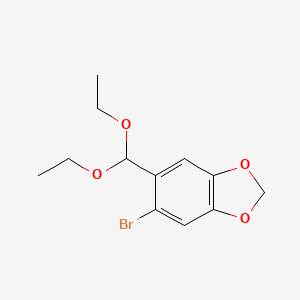
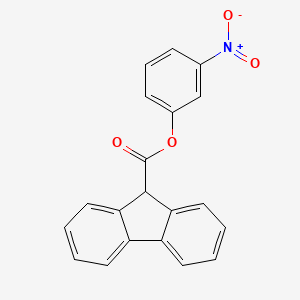
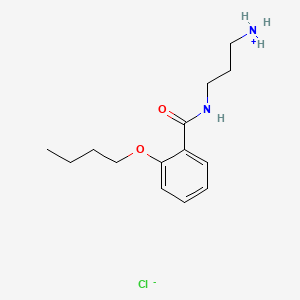
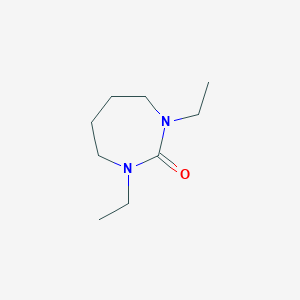
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
